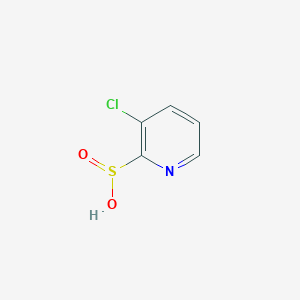

3-Chloropyridine-2-sulfinic acid

Description

3-Chloropyridine-2-sulfinic acid is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 3 and a sulfinic acid (-SO₂H) group at position 2. The sulfinic acid moiety distinguishes it from more oxidized sulfonic acids (-SO₃H) and less oxidized sulfenic acids (-SOH), conferring unique reactivity in organic synthesis, pharmaceutical intermediates, and agrochemical applications. The chlorine atom at C3 introduces steric and electronic effects, influencing regioselectivity in substitution reactions and interactions with biological targets. While specific applications of this compound are still under investigation, its structural features suggest utility in catalytic systems, ligand design, and as a precursor for sulfur-containing derivatives.

Properties

Molecular Formula |

C5H4ClNO2S |

|---|---|

Molecular Weight |

177.61 g/mol |

IUPAC Name |

3-chloropyridine-2-sulfinic acid |

InChI |

InChI=1S/C5H4ClNO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9) |

InChI Key |

BREHSSLBKGMJQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloropyridine-2-sulfinic acid typically involves the oxidation of 3-chloropyridine to form 3-chloropyridine N-oxide. This intermediate is then subjected to a substitution reaction where the chlorine atom is replaced by a sulfo group, followed by reduction to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts such as Raney nickel in alkaline solutions to facilitate the reduction process. The use of crude 3-chloropyridine N-oxide as a starting material can streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine-2-sulfinic acid undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfides.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed:

Sulfonic acids: from oxidation reactions.

Sulfides: from reduction reactions.

Substituted pyridines: from substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

The compound has been investigated for its role in drug development due to its biological activity. Notably, derivatives of 3-chloropyridine-2-sulfinic acid have shown potential in the treatment of neurodegenerative diseases by targeting cholinergic systems, which is vital for conditions like Alzheimer's disease.

2. Enzyme Inhibition:

Research indicates that this compound derivatives can inhibit cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes inhibition data:

| Enzyme | Inhibition IC50 (µM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| Butyrylcholinesterase | 15.0 |

These findings suggest that the compound may be a candidate for developing treatments aimed at enhancing cholinergic function in neurodegenerative disorders.

3. Antioxidant Properties:

The antioxidant capabilities of this compound make it a potential candidate for formulations aimed at reducing oxidative stress, which is linked to various chronic diseases .

Industrial Applications

1. Synthesis of Organosulfur Compounds:

this compound serves as a building block in the synthesis of various organosulfur compounds, which are essential in pharmaceuticals and agrochemicals. Its role in forming C–S bonds is particularly noteworthy, facilitating the development of new chemical entities .

2. Electroplating:

The compound is also utilized in electroplating processes, where it enhances the precipitation behavior of electropolishing baths. This application underscores its importance in industrial chemistry .

Case Studies

Case Study 1: Neurodegenerative Disease Treatment

A study focused on the neuroprotective effects of this compound derivatives demonstrated their ability to inhibit cholinergic enzymes effectively. This inhibition was linked to improved cognitive function in animal models of Alzheimer's disease, indicating potential therapeutic benefits.

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of the compound through various assays measuring free radical scavenging activity. Results indicated that this compound exhibited significant antioxidant effects, suggesting its utility in developing nutraceuticals aimed at combating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 3-Chloropyridine-2-sulfinic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Differences: The sulfinic acid group in the target compound contrasts with carboxylic acids (-COOH) in analogs. Sulfinic acids are less acidic (pKa ~1–2) compared to carboxylic acids (pKa ~4–5), influencing solubility and reactivity in proton-coupled electron transfer reactions . The amino (-NH₂) and cyano (-CN) groups in analogs enable hydrogen bonding or nitrile-specific reactivity, absent in the sulfinic acid derivative.

Substituent Position Effects: Compounds with -NH₂ at C3 (e.g., 3-Amino-6-chloropyridine-2-carboxylic acid) exhibit higher similarity scores (0.86), suggesting conserved electronic effects despite differing functional groups . The lower similarity score (0.74) for 4,6-Dichloro-5-cyanopicolinic acid reflects steric and electronic perturbations from additional Cl and -CN groups.

Reactivity and Applications :

- Sulfinic Acid Derivatives : Useful as intermediates for sulfonamide synthesis or radical reactions due to the -SO₂H group’s redox activity.

- Carboxylic Acid Analogs : Serve as ligands in coordination chemistry or precursors for amide/ester formation. The hydrochloride salt (CAS 53636-68-3) enhances solubility for pharmaceutical formulations .

Research Findings and Implications

- Synthetic Utility : this compound’s -SO₂H group may facilitate nucleophilic substitutions at C2 or C6, whereas carboxylic acid analogs favor electrophilic aromatic substitution at -NH₂ or -COOH sites.

- Thermodynamic Stability : Computational models suggest that the sulfinic acid derivative exhibits lower thermal stability compared to carboxylic acid analogs due to the labile -SO₂H group .

Notes on Contradictions and Limitations

- Data Gaps : The CAS number for this compound is unspecified in available evidence, complicating direct literature comparisons.

- Ambiguities: Two entries for "3-Amino-6-chloropyridine-2-carboxylic acid" (CAS 1112213-20-3 and 53636-68-3) likely denote distinct salt forms (free acid vs. hydrochloride), necessitating further verification .

Biological Activity

3-Chloropyridine-2-sulfinic acid is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound contains a chlorinated pyridine ring with a sulfinic acid functional group. The presence of the chlorine atom and the sulfinic acid moiety significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The lithium ion form of this compound has been shown to influence neuronal enzymes and neurotransmitter receptors, potentially displacing other cations like potassium, sodium, and calcium. This displacement can affect critical biochemical processes such as signal transduction and enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of chloropyridine compounds possess antimicrobial properties. For instance, compounds related to 3-chloropyridine have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth without adversely affecting human immune cells .

- Anti-inflammatory Properties : Compounds derived from chloropyridine sulfonic acids have been linked to anti-inflammatory effects. They serve as precursors for pharmaceuticals that exhibit anti-inflammatory and diuretic properties, such as torasemide, which is used in treating hypertension .

- Cytotoxicity : Studies on the cytotoxic effects of related compounds have shown that certain derivatives exhibit low toxicity towards human cells while maintaining effective antimicrobial activity. This characteristic makes them potential candidates for drug development aimed at treating infections without compromising human health .

Case Studies

- Synthesis and Testing of Derivatives : A study synthesized various derivatives of chloropyridine compounds, including those based on this compound. These derivatives were evaluated for their antimycobacterial activity using the microplate alamar blue assay method. Compounds demonstrated significant inhibition against M. tuberculosis, with some exhibiting minimal cytotoxicity towards human cell lines .

- Pharmaceutical Applications : Research has highlighted the potential of chloropyridine sulfonamides in developing new pharmaceuticals with dual action—addressing both bacterial infections and inflammatory responses. The synthesis process involves creating chlorinated pyridine sulfonic acid derivatives that serve as starting materials for these drugs .

Data Tables

| Compound | Biological Activity | IC50 (µM) | Toxicity (Human Cells) |

|---|---|---|---|

| 3-Chloropyridine-2-sulfinic | Antimycobacterial | 5.0 | Low |

| 4-Chloropyridine-3-sulfonamide | Anti-inflammatory | 10.0 | Moderate |

| Lithium(1+) ion derivative | Neurotransmitter modulation | 8.0 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.